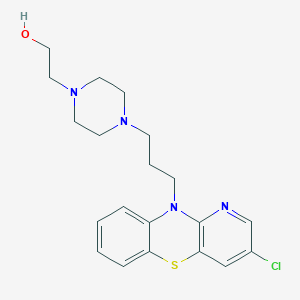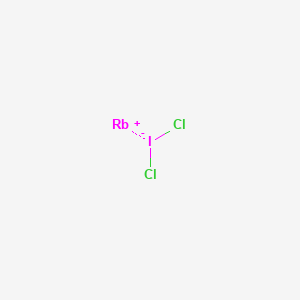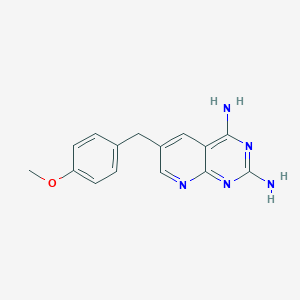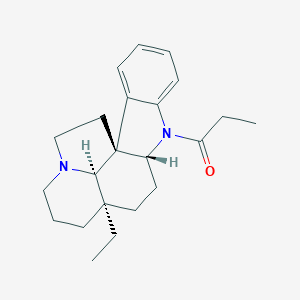
17-Demethoxypalosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Demethoxypalosine (17-DMP) is a naturally-occurring alkaloid derived from the plant Palosine. It is found in the bark of the Palosine tree, which is native to the tropical regions of Southeast Asia. The alkaloid has been studied extensively due to its potential medicinal properties and its use in traditional medicine. 17-DMP has been studied for its ability to modulate the activity of various neurotransmitters, as well as its ability to inhibit the growth of certain bacteria and fungi. In addition, 17-DMP has been investigated for its potential to act as an anti-inflammatory agent, an analgesic, and an anti-cancer agent.
作用机制
The exact mechanism of action of 17-Demethoxypalosine is not yet fully understood. However, it is believed to act as an agonist of the serotonin 5-HT1A receptor, as well as an antagonist of the dopamine D2 receptor. In addition, 17-Demethoxypalosine has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
17-Demethoxypalosine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. In addition, 17-Demethoxypalosine has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Furthermore, studies have shown that 17-Demethoxypalosine has the potential to act as an analgesic, a neuroprotectant, and an anti-depressant.
实验室实验的优点和局限性
The use of 17-Demethoxypalosine in laboratory experiments has several advantages. It is a relatively inexpensive chemical to obtain and is relatively easy to synthesize in the laboratory. Furthermore, 17-Demethoxypalosine has been extensively studied, making it easy to access information about its properties and potential applications. However, there are some limitations to using 17-Demethoxypalosine in laboratory experiments. For example, it is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, 17-Demethoxypalosine is a relatively potent compound and should be handled with caution.
未来方向
The potential applications of 17-Demethoxypalosine are far-reaching and there are numerous future directions that can be explored. For example, further research could be conducted to investigate the effects of 17-Demethoxypalosine on various neurotransmitters and receptors. In addition, further studies could be conducted to investigate the potential of 17-Demethoxypalosine as an anti-inflammatory agent, an analgesic, and an anti-cancer agent. Finally, further research could be conducted to investigate the potential of 17-Demethoxypalosine as a neuroprotectant and an anti-depressant.
合成方法
17-Demethoxypalosine can be synthesized in the laboratory using a variety of methods. The most common method is a two-step reaction that involves the oxidation of palosine with aqueous potassium permanganate followed by the reduction of the resulting 17-demethoxypalosine with sodium borohydride. Other methods, such as the use of a palladium-catalyzed reaction, have also been used to synthesize 17-demethoxypalosine.
科学研究应用
17-Demethoxypalosine has been the subject of numerous studies in the scientific community. Studies have been conducted to investigate the effects of 17-Demethoxypalosine on various neurotransmitters and receptors, its potential as an anti-inflammatory agent, its ability to inhibit the growth of certain bacteria and fungi, and its potential as an anti-cancer agent. In addition, 17-Demethoxypalosine has been studied for its potential to act as a neuroprotectant, an analgesic, and an anti-depressant.
属性
IUPAC Name |
1-[(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-trien-8-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-3-19(25)24-17-9-6-5-8-16(17)22-13-15-23-14-7-11-21(4-2,20(22)23)12-10-18(22)24/h5-6,8-9,18,20H,3-4,7,10-15H2,1-2H3/t18-,20-,21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJUOTFDVKNXIK-ZHHKINOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2CCC3(CCCN4C3C2(CC4)C5=CC=CC=C51)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H]2CC[C@]3(CCCN4[C@H]3[C@]2(CC4)C5=CC=CC=C51)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Demethoxypalosine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


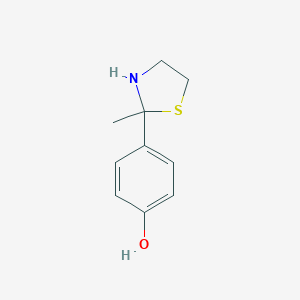
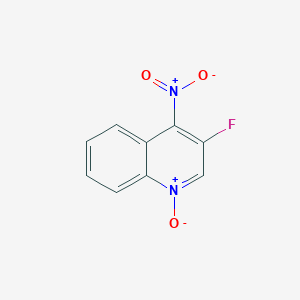
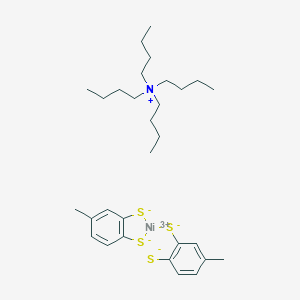

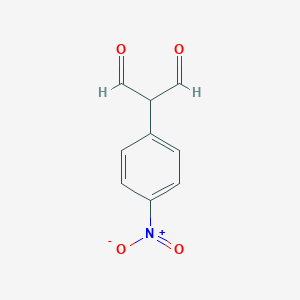
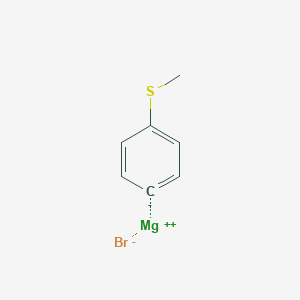
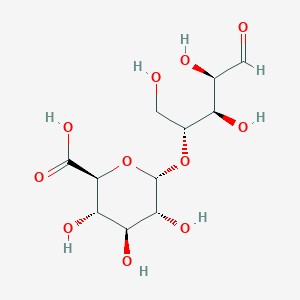
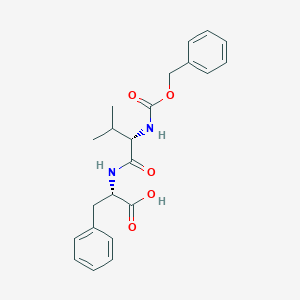
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
